2-Acetamido-3-hydroxypropanoic acid

Vue d'ensemble

Description

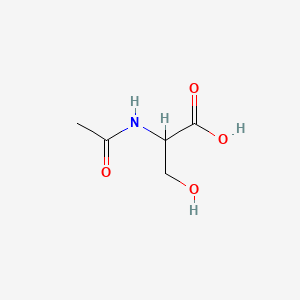

It is an organic compound with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol . This compound is characterized by the presence of an acetamido group (-NHCOCH3) and a hydroxyl group (-OH) attached to the propanoic acid backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Acetamido-3-hydroxypropanoic acid can be synthesized through the acetylation of L-serine. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities for use in various research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-3-hydroxypropanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-acetamido-3-oxopropanoic acid, while reduction can regenerate the original hydroxyl group .

Applications De Recherche Scientifique

Biochemical Applications

1. Neuroprotective Effects

Research indicates that derivatives of 2-acetamido-3-hydroxypropanoic acid exhibit neuroprotective properties, particularly in relation to neurotransmission and synaptic plasticity. Studies have shown:

- Anticonvulsant Activity : In animal models, derivatives demonstrated protective effects against seizures with effective doses (ED50) ranging from 10 mg/kg to 15 mg/kg.

- Pain Modulation : The compounds significantly reduced pain responses in models of mechanical allodynia and formalin-induced pain, indicating potential as analgesics.

2. Role in Protein Synthesis

The compound plays a role in protein synthesis due to its structural similarity to amino acids. This property is crucial for understanding its biological roles and therapeutic potential.

Industrial Applications

1. Precursor for Biochemical Synthesis

this compound is a biotechnologically attractive platform chemical used as a precursor for various biosynthetic pathways:

- Production of Acrylic Acid : It can be converted to acrylic acid through dehydration processes, providing a bio-based alternative to traditional propylene-based production methods .

- Synthesis of Other Chemicals : It serves as a precursor for acetaldehyde, acrylate, acrylamide, methylacrylate, and 1,3-propanediol, showcasing its versatility in industrial chemistry.

Case Study 1: Neuroprotective Effects in Epilepsy Models

A study investigated the effects of this compound derivatives on seizure models in mice. The results indicated that these compounds significantly reduced seizure frequency and severity, suggesting their potential for developing new anticonvulsant medications.

Case Study 2: Industrial Production of Acrylic Acid

Research focused on optimizing the production of acrylic acid from this compound using engineered microbial strains. The study reported successful conversion rates and highlighted the sustainability aspect of using bio-derived chemicals over petrochemical sources .

Mécanisme D'action

The mechanism of action of 2-Acetamido-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in the biosynthesis of proteins and other biomolecules. The compound’s acetamido group can participate in hydrogen bonding and other interactions that influence its biological activity .

Comparaison Avec Des Composés Similaires

2-Acetamido-3-hydroxypropanoic acid can be compared with other similar compounds such as:

N-Acetylglycine: Similar in structure but lacks the hydroxyl group.

N-Acetylalanine: Similar but has a methyl group instead of a hydroxyl group.

N-Acetylcysteine: Contains a thiol group instead of a hydroxyl group.

These compounds share some chemical properties but differ in their specific functional groups, which influence their reactivity and applications. The presence of the hydroxyl group in this compound makes it unique and versatile for various chemical and biological applications .

Activité Biologique

2-Acetamido-3-hydroxypropanoic acid (also known as 3-hydroxy-2-acetamidopropanoic acid) is a compound of significant interest in biochemical and pharmaceutical research due to its biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 145.13 g/mol

- IUPAC Name : this compound

Antitumor Effects

Research has indicated that this compound exhibits antitumor activity in various human cancer cell lines. A study reported that this compound can induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and death.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 30 | Inhibition of cell proliferation |

| A549 (Lung) | 20 | Cell cycle arrest at G1 phase |

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Table 2: Neuroprotective Effects

| Model System | Concentration (µM) | Observed Effect |

|---|---|---|

| SH-SY5Y Cells | 50 | Reduced oxidative stress markers |

| Primary Neurons | 100 | Increased cell viability post-stress |

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Enzyme Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways that cancer cells exploit for growth.

- Caspase Activation : The compound promotes apoptosis through the activation of caspases, which are crucial for programmed cell death.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress, thereby protecting cells from damage.

Case Studies

- Case Study on Antitumor Activity : In vitro studies utilizing human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.

- Case Study on Neuroprotection : A recent study involving animal models showed that administration of the compound significantly improved cognitive function and reduced neurodegeneration markers when subjected to neurotoxic agents.

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHLJJYMXLCOY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167615 | |

| Record name | N-Acetylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16354-58-8 | |

| Record name | Acetylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16354-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98518XGZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207.6 °C | |

| Record name | N-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.